1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and low reactivity, making it suitable for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether typically involves the reaction of difluoroethanol with tetrafluoropropanol in the presence of a suitable catalyst. One common method involves using a high-pressure reactor where difluoroethanol and tetrafluoropropanol are reacted at elevated temperatures and pressures. The reaction is often catalyzed by a strong acid or base to facilitate the etherification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as vacuum distillation to purify the final product and remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield fluorinated hydrocarbons.
Substitution: The ether can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed under anhydrous conditions.
Major Products:
Oxidation: Fluorinated alcohols or acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted fluorinated ethers.
Scientific Research Applications
1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Mechanism of Action
The mechanism by which 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms enhances these interactions, leading to increased stability and lower reactivity. In battery applications, for example, it forms a stable solid-electrolyte interface (SEI) layer that improves the performance and longevity of lithium-ion batteries .
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- Bis(2,2,2-trifluoroethyl) ether
Uniqueness: 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether is unique due to its specific combination of difluoroethyl and tetrafluoropropyl groups, which provide a balance of stability and reactivity that is not found in other similar compounds. This makes it particularly useful in applications requiring high thermal stability and low reactivity .
Properties
IUPAC Name |
3-(1,1-difluoroethoxy)-1,1,2,2-tetrafluoropropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-4(8,9)12-2-5(10,11)3(6)7/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJSFDKEZULSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCC(C(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.